JPM-OEt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

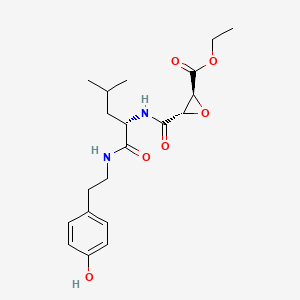

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O6/c1-4-27-20(26)17-16(28-17)19(25)22-15(11-12(2)3)18(24)21-10-9-13-5-7-14(23)8-6-13/h5-8,12,15-17,23H,4,9-11H2,1-3H3,(H,21,24)(H,22,25)/t15-,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFYYTLIPKHELT-ULQDDVLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JPM-OEt: A Technical Guide to a Broad-Spectrum Cysteine Cathepsin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPM-OEt is a potent, cell-permeable, and irreversible inhibitor of the cysteine cathepsin family of proteases.[1] Structurally, it is an epoxy-succinyl-based compound and the ethyl ester derivative of JPM-565.[2] Its ability to cross cell membranes makes it a valuable tool for in situ and in vivo studies of cysteine protease activity, a characteristic not shared by its carboxylic acid counterpart.[2] this compound covalently modifies the active site of cysteine cathepsins, leading to their inactivation.[1] This inhibitory activity has demonstrated significant anti-tumor effects in various cancer models, positioning this compound as a compound of interest in oncological research.[1]

Chemical Structure and Properties

This compound is chemically defined as ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate.[3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate | [3] |

| Synonyms | JPM OEt, JPMOEt, JPM-565 Ethyl ester | [3] |

| CAS Number | 262381-84-0 | [3][4] |

| Molecular Formula | C20H28N2O6 | [3][4] |

| Molecular Weight | 392.45 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Purity | >97% | [4] |

| Solubility | Soluble in DMSO | [3] |

| Storage | 0°C (short term), -20°C (long term), desiccated | [3] |

Mechanism of Action

This compound functions as a broad-spectrum inhibitor of cysteine cathepsins, which are a family of lysosomal proteases.[5] The mechanism of inhibition involves the covalent modification of the active site cysteine residue within the protease.[1] This irreversible binding effectively inactivates the enzyme, preventing it from carrying out its proteolytic functions.[1] Dysregulation of cysteine cathepsins is implicated in various pathologies, including cancer, where they contribute to processes such as tumor invasion, metastasis, and angiogenesis.[6] By inhibiting these enzymes, this compound can disrupt these pathological processes.[1]

Figure 1: Mechanism of this compound covalent inhibition of cysteine cathepsins.

Experimental Protocols

Synthesis of this compound

A detailed, stereoselective synthesis for this compound has been described, which allows for the production of multi-gram quantities of the compound.[2] The key steps are outlined below.

Materials:

-

Diethyl (2S,3S)-(+)-2,3-epoxysuccinate

-

p-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC)

-

L-leucine t-butyl ester hydrochloride

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

N-methyl morpholine

-

Isobutylchloroformate

-

Tyramine

-

Solvents: Dichloromethane (CH2Cl2), Ethyl acetate (EtOAc), Diethyl ether (Et2O), Dimethylformamide (DMF)

Procedure:

-

Preparation of Activated Ester (6): The synthesis begins with the preparation of an ethyl (2S,3S)-(+)-2,3-epoxysuccinate synthon, which is activated with p-nitrophenol using DCC as a coupling agent. This produces a stable, crystalline nitrophenyl ester (6).[2]

-

Amide Formation (7): The activated ester (6) is reacted with L-leucine t-butyl ester in the presence of DIPEA in CH2Cl2 to form the amide intermediate (7).[2]

-

Deprotection: The t-butyl ester of intermediate (7) is deprotected using trifluoroacetic acid to yield the corresponding free carboxylic acid.[2]

-

Final Coupling: The resulting free acid is activated using a mixed anhydride method with N-methyl morpholine and isobutylchloroformate. This activated intermediate is then reacted with tyramine in DMF to yield the final product, this compound.[2]

-

Purification: The crude product is purified by flash chromatography to yield this compound as a white solid.[2]

Figure 2: A simplified workflow for the chemical synthesis of this compound.

In Vivo Antitumor Activity Assessment in a Mouse Model

This compound has been evaluated for its antitumor efficacy in various preclinical mouse models of cancer.[1] A representative experimental protocol is described below.

Animal Model:

-

Transgenic mouse model of cancer (e.g., RIP1-Tag2 for pancreatic islet cell tumorigenesis or MMTV-PyMT for mammary cancer).[1]

Materials:

-

This compound

-

Vehicle solution (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).[1]

-

Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

-

Animal Acclimatization and Tumor Development: Mice are housed under standard conditions and monitored for tumor development. The timing of treatment initiation can be at early or advanced stages of the disease.[1]

-

Treatment Groups: Animals are randomly assigned to a control group (receiving vehicle only) and a treatment group (receiving this compound).

-

Dosing and Administration: this compound is administered intraperitoneally at a specified dose and frequency. A typical regimen is 50 mg/kg, administered daily or twice daily for a defined period (e.g., 4 weeks).[1]

-

Monitoring and Endpoint Analysis:

-

Tumor burden is monitored regularly, for instance, through imaging or physical measurement.

-

Animal well-being, including body weight, is recorded throughout the study.

-

At the end of the study, tumors and relevant tissues are harvested for further analysis, such as histology and measurement of cathepsin B activity.[1]

-

Quantitative Data Summary

| Parameter | Animal Model | Dosage and Administration | Outcome | Reference |

| Tumor Cathepsin B Activity | Not specified | 50 mg/kg; i.p.; daily for 30 days | Significantly reduced tumor cathepsin B activity. | [1] |

| Tumor Regression | RIP1-Tag2 mouse model of pancreatic islet cell tumorigenesis | 50 mg/kg; i.p.; twice daily for 4 weeks | Led to tumor regression. | [1] |

| Tumor Burden | Transgenic mouse model | 50 mg/kg; i.p.; daily from 63 to 98 days | Caused a significant delay in the increase of tumor burden during the first 2 weeks of treatment. | [1] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. med.stanford.edu [med.stanford.edu]

- 3. This compound supplier | CAS No: 262381-84-0 | AOBIOUS [aobious.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine Cathepsin Protease Inhibition: An update on its Diagnostic, Prognostic and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Protocol for JPM-OEt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of JPM-OEt, a potent, broad-spectrum, and irreversible inhibitor of the papain family of cysteine cathepsins. This compound's ability to covalently modify the active-site sulfhydryl nucleophile of these proteases has made it a valuable tool in studying their roles in various disease states, including cancer.[1][2] Its cell-permeable nature allows for the investigation of cysteine protease activity in vivo.[1][2][3]

The following sections detail the synthetic route, experimental procedures, and quantitative data associated with an improved and stereoselective preparation of this compound. This method allows for the multi-gram synthesis of the compound with high purity.[1][2]

Chemical Synthesis Pathway

The synthesis of this compound (3) originates from diethyl (2S,3S)-(+)-2,3-epoxysuccinate (4). The key intermediate is the crystalline nitrophenyl ester 6, which serves as a stable synthon for ethyl (2S,3S)-(+)-2,3-epoxysuccinate (5).[2] The overall synthetic scheme is depicted below.

Caption: Synthetic pathway for this compound from diethyl (2S,3S)-(+)-2,3-epoxysuccinate.

Experimental Protocols

The following protocols are based on the improved synthesis method for this compound.[2]

Synthesis of Intermediate 7

-

Dissolve L-leucine t-butyl ester hydrochloride (3.98 g, 17.78 mmol) and diisopropylethylamine (3.1 mL, 17.78 mmol) in 40 mL of CH₂Cl₂.

-

Add this solution dropwise to a solution of nitrophenyl ester 6 (5.0 g, 17.78 mmol) in 50 mL of EtOAc.

-

Stir the reaction mixture overnight.

-

Dilute the mixture with 200 mL of Et₂O.

-

Wash the organic layer sequentially with H₂O, 2% NaOH (6 x 50 mL), H₂O (3 x 100 mL), and brine.

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield intermediate 7 as a colorless oil.

Synthesis of this compound (3)

-

Effect deprotection of the t-butyl ester of intermediate 7 using trifluoroacetic acid to yield the corresponding free acid.

-

Activate the resulting free acid using the mixed anhydride method with N-methyl morpholine and isobutylchloroformate.

-

React the activated acid with a DMF solution of tyramine.

-

Purify the crude product by flash chromatography (CH₂Cl₂–MeOH, 9:1) to afford a golden yellow oil.

-

Perform a second flash column purification, eluting first with CH₂Cl₂ and then with 3% MeOH in CH₂Cl₂.

-

Collect the appropriate fractions and concentrate to yield a white foam.

-

Recrystallize the foam from CH₂Cl₂–Et₂O–petroleum ether (bp 40–60 °C) to afford this compound as a white solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield | Appearance | Rf Value | NMR Data |

| This compound (3) | C₂₀H₂₈N₂O₆ | 392.45 | 76% | White Solid | 0.35 (CH₂Cl₂–MeOH, 9:1) | ¹H NMR (DMSO-d₆): δ = 9.12 (s, 1 H), 8.57 (d, J = 8.2 Hz, 1 H) |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Mechanism of Action: Cysteine Protease Inhibition

This compound functions as an irreversible inhibitor of papain-family cysteine proteases by covalently binding to the active site of the enzyme.[4]

Caption: Covalent inhibition of a cysteine protease by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to JPM-OEt: An Activity-Based Probe for Cysteine Proteases

This guide provides a comprehensive overview of this compound, a pivotal tool in the study of cysteine proteases. We will delve into its mechanism of action, synthesis, experimental applications, and the quantitative data supporting its use as a potent and cell-permeable activity-based probe.

Introduction to this compound

This compound is a widely utilized broad-spectrum, irreversible inhibitor and activity-based probe (ABP) for the papain family of cysteine proteases, which includes various cathepsins.[1][2][3] It is the ethyl ester derivative of JPM-565, a carboxylic acid-containing inhibitor.[1] The design of this compound as an ester serves as a "pro-drug" strategy, granting it cell permeability, a feature lacking in its parent compound, JPM-565.[1] This allows for the effective labeling and inhibition of target proteases within intact cells and in in vivo models.[1][4]

Derived from the natural product E-64, an epoxysuccinyl-based inhibitor, this compound covalently modifies the active-site cysteine residue of its target proteases.[1] Its ability to function as a general inhibitor for papain-family proteases has made it an invaluable tool in studying the roles of these enzymes in various disease states, including cancer, where it has been shown to reduce tumor growth and invasiveness in animal models.[2][4]

Mechanism of Action

The efficacy of this compound as an intracellular probe hinges on its two-stage mechanism. First, the ethyl ester moiety renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, it is hypothesized that intracellular esterases hydrolyze the ethyl ester, converting this compound into its active, carboxylic acid form, JPM-565. This active form then targets the active site of cysteine proteases. The core of its inhibitory action lies in the epoxysuccinyl group, which acts as an electrophilic "warhead." The nucleophilic thiolate of the active site cysteine residue attacks one of the epoxide carbons, leading to the formation of a stable, irreversible covalent thioether bond. This effectively and permanently inactivates the enzyme.

Quantitative Data

| Parameter | Value | Context | Application | Reference(s) |

| In Vivo Dosage | 50 mg/kg | Mouse models (pancreatic, breast, mammary cancer) | Intraperitoneal (i.p.) injection, administered daily or twice daily to assess antitumor activity. | [2] |

| In Cellulo Concentration | 50 µM | RAW 264.7 macrophage cells | Pre-incubation for 30 minutes to inhibit cathepsin activity before labeling with another probe. | [4] |

| In Cellulo Concentration | 100 µM | A549 human adenocarcinoma cells | Pre-incubation for 30 minutes to block pan-cathepsin activity for competitive binding assays. | [5] |

| In Vitro Concentration | Various | Rat liver lysates and NIH-3T3 fibroblast lysates | Pre-treatment to compete with and confirm the specificity of other cathepsin probes (e.g., Cy5DCG04, GB123). | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its synthesis, in vivo administration, and use in competitive labeling experiments.

Synthesis of this compound

An improved and scalable synthesis for this compound has been developed to facilitate the production of multi-gram quantities required for in vivo studies.[1][4] The process is a stereoselective synthesis that utilizes an epoxide-succinyl scaffold.[1][4]

Detailed Steps:

-

Preparation of Ethyl-L-trans-epoxysuccinic acid: The synthesis begins with the parent compound, diethyl (2S,3S)-(+)-2,3-epoxysuccinate. One of the ethyl esters is selectively saponified to yield the monoacid.[1][4]

-

Activation: The resulting carboxylic acid is activated, for instance, by creating a crystalline nitrophenyl ester. This activated synthon is key to the improved synthesis method.[1]

-

Coupling: The activated epoxysuccinate is then coupled with a leucine derivative (such as L-Leucine-t-butyl ester) and subsequently with tyramine to form the complete pseudo-peptide backbone of the molecule.

-

Purification: The crude product is purified, often requiring minimal column chromatography steps, to afford highly pure this compound.[1]

In Vivo Administration Protocol

For animal studies, this compound is typically prepared for intraperitoneal (i.p.) injection.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% sodium chloride in ddH₂O)

Procedure: [2]

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

The working solution should be prepared fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can aid dissolution.

Competitive Activity-Based Protein Profiling (ABPP)

This compound is frequently used to confirm that the labeling of proteins by a new or different probe is dependent on cysteine cathepsin activity.[5][6]

Materials:

-

Cell or tissue lysate

-

This compound (1000x stock in DMSO)

-

Fluorescent or biotinylated activity-based probe (e.g., VGT-309, Cy5DCG04)

-

SDS-PAGE reagents

-

Fluorescence scanner or Western blot imaging system

Procedure:

-

Divide the lysate into two aliquots: a control sample and a pre-treatment sample.

-

To the pre-treatment sample, add this compound to a final concentration of 50-100 µM. To the control sample, add an equivalent volume of DMSO.

-

Incubate both samples for 30 minutes at 37 °C to allow this compound to irreversibly inhibit active cathepsins.

-

Add the fluorescent/tagged ABP to both the control and pre-treated samples at its optimal labeling concentration.

-

Incubate for the required time (e.g., 1-2 hours) to allow the tagged ABP to label any remaining active enzymes.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Resolve the proteins via SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence gel scanner or via streptavidin/antibody blotting. A significant reduction in the signal in the this compound pre-treated lane confirms that the tagged ABP specifically targets active cysteine cathepsins.

References

- 1. med.stanford.edu [med.stanford.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Cysteine Cathepsin Inhibitor | DC Chemicals [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Irreversible Inhibition of Cysteine Cathepsins by JPM-OEt

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPM-OEt is a potent, cell-permeable, and irreversible inhibitor of the papain family of cysteine cathepsins.[1][2] As an ethyl ester prodrug of JPM-565, it readily crosses cell membranes, where it is hydrolyzed to its active carboxylic acid form.[1] This technical guide provides a comprehensive overview of the irreversible inhibition of cysteine cathepsins by this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of cysteine cathepsins and the development of novel therapeutics targeting these enzymes.

Mechanism of Irreversible Inhibition

This compound belongs to the class of epoxysuccinyl-based inhibitors, which act as mechanism-based inactivators of cysteine proteases. The core of its inhibitory action lies in the covalent modification of the active site cysteine residue, rendering the enzyme catalytically inactive.

The proposed mechanism involves the following key steps:

-

Active Site Binding: this compound, in its hydrolyzed form (JPM-565), binds to the active site of the target cysteine cathepsin. The peptidyl portion of the inhibitor directs its binding and ensures specificity.

-

Nucleophilic Attack: The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring.

-

Covalent Adduct Formation: This attack results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme. This covalent adduct is essentially irreversible under physiological conditions, leading to the permanent inactivation of the cathepsin.

This covalent binding mechanism is a hallmark of irreversible inhibitors and is responsible for the potent and sustained inhibition observed with this compound.[1][2]

Quantitative Inhibitory Data

| Target Enzyme | Inhibitor | IC50 / Ki | Cell/Assay Type | Reference |

| Cathepsin B | This compound | Not explicitly stated, but potent inhibition demonstrated | 4T1.2 tumor lysates | [3] |

| Cathepsin L | This compound | Not explicitly stated, but potent inhibition demonstrated | 4T1.2 tumor lysates | [3] |

| Papain Family Cysteine Proteases | This compound | Broad-spectrum inhibition | EL4 mouse lymphoma cells | [1] |

Note: The provided table highlights the demonstrated inhibitory activity of this compound. Researchers are encouraged to consult the primary literature for specific kinetic parameters relevant to their experimental setup.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, compiled from published research.

Synthesis of this compound

A detailed, stereoselective synthesis of this compound has been described by Chehade et al. (2005).[1] The key steps involve the use of a nitrophenyl-activated epoxysuccinate synthon. This method allows for the multi-gram synthesis of highly pure this compound. For the complete, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the original publication.

In Vitro Labeling of Cysteine Cathepsins in Cell Lysates

This protocol is adapted from Chehade et al. (2005) and is used to assess the ability of this compound to label active cysteine proteases in a cell-free system.[1]

Materials:

-

Cell line of interest (e.g., EL4 mouse lymphoma cells)

-

Lysis buffer (e.g., 50 mM acetate buffer, pH 5.5, 2 mM DTT, 5 mM MgCl2)

-

Radioactively labeled this compound (e.g., ¹²⁵I-labeled)

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare cell lysates by disrupting cells in lysis buffer.

-

Incubate the cell lysate with the desired concentration of labeled this compound for a specified time (e.g., 30 minutes).

-

To confirm specificity, a parallel sample can be pre-incubated with an excess of unlabeled this compound before adding the labeled probe.

-

Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteases using a phosphorimager or by autoradiography.

In Vivo Labeling of Cysteine Cathepsins in Intact Cells

This protocol, also adapted from Chehade et al. (2005), demonstrates the cell-permeability of this compound and its ability to label active cathepsins within living cells.[1]

Materials:

-

Intact cells in culture (e.g., EL4 cells)

-

Radioactively labeled this compound

-

Cell culture medium

-

Lysis buffer

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Treat intact, cultured cells with labeled this compound at the desired concentration and for a specific duration (e.g., 30 minutes).

-

As a control for specificity, pre-treat a parallel set of cells with an excess of unlabeled this compound.

-

Wash the cells to remove any unbound probe.

-

Lyse the cells using an appropriate lysis buffer.

-

Analyze the cell lysates by SDS-PAGE and visualize the labeled proteases as described in the in vitro protocol.

In Vivo Animal Studies for Anti-Tumor Efficacy

The following is a generalized protocol based on studies by Withana et al. (2012) and Bell-McGuinn et al. (2007) for evaluating the anti-tumor effects of this compound in mouse models of cancer.[2][3]

Materials:

-

Tumor-bearing mice (e.g., transgenic or xenograft models)

-

This compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Calipers for tumor measurement

-

Equipment for tissue collection and processing

Procedure:

-

Animal Model: Utilize an appropriate mouse model of cancer, such as the RIP1-Tag2 model for pancreatic islet cell tumorigenesis or the 4T1.2 model for breast cancer bone metastasis.[2][3]

-

Treatment Regimen: Administer this compound to the mice via a suitable route, typically intraperitoneal (i.p.) injection. A common dosage is 50 mg/kg, administered daily or twice daily.[2]

-

Tumor Monitoring: Measure tumor growth regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and relevant organs for further analysis. This can include measuring tumor cathepsin activity, immunohistochemistry for markers of proliferation and apoptosis, and assessing metastasis.

Signaling Pathways and Logical Relationships

This compound, by inhibiting cysteine cathepsins, can modulate several signaling pathways implicated in cancer progression. Cathepsins are known to be involved in extracellular matrix (ECM) degradation, processing of growth factors and cytokines, and regulation of apoptosis and autophagy.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's inhibitory activity.

Signaling Pathway of Cathepsin-Mediated Tumor Progression

References

JPM-OEt: A Technical Guide for Studying Lysosomal Protease Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of JPM-OEt, a potent and cell-permeable inhibitor of lysosomal cysteine cathepsins. This compound serves as a critical tool for investigating the physiological and pathological roles of these proteases in various cellular processes, including protein degradation, antigen presentation, and cancer progression.[1] This document outlines the mechanism of action of this compound, presents detailed experimental protocols for its application, summarizes key quantitative data, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to Lysosomal Cysteine Proteases and this compound

Lysosomes are cellular organelles responsible for the degradation of macromolecules, a process mediated by a host of hydrolytic enzymes, including a family of cysteine proteases known as cathepsins.[2][3] These proteases, which include cathepsins B, L, S, and K, are synthesized as inactive zymogens and become activated under the acidic conditions of the lysosome.[4][5] They play a crucial role in maintaining cellular homeostasis through protein turnover.[3] Dysregulation of lysosomal cysteine protease activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2]

This compound is a broad-spectrum, irreversible inhibitor of the papain family of cysteine cathepsins.[6] Its cell-permeable nature, due to the presence of an ethyl ester group, allows for the study of cathepsin function in intact cells and in vivo models.[7][8] this compound acts as an activity-based probe, covalently modifying the active-site cysteine residue of these proteases, thereby providing a powerful tool to investigate their enzymatic function.[7]

Mechanism of Action of this compound

This compound's inhibitory activity stems from its epoxysuccinyl peptide backbone, a structure analogous to the natural product E-64.[7] The ethyl ester moiety enhances its membrane permeability, allowing it to readily enter cells and access lysosomal compartments.[8] Once inside the acidic environment of the lysosome, the ethyl ester may be hydrolyzed to the corresponding carboxylic acid, JPM-OH, although the ester form itself is active. The core of its mechanism lies in the electrophilic epoxide ring, which is susceptible to nucleophilic attack by the deprotonated thiol group of the active site cysteine residue in the target cathepsin. This results in the formation of a stable, covalent thioether bond, leading to irreversible inhibition of the enzyme.

Quantitative Data on this compound Activity

The efficacy of this compound has been demonstrated in various in vivo studies. The following table summarizes key quantitative findings from the literature.

| Parameter | Animal Model | Dosage and Administration | Effect | Reference |

| Tumor Cathepsin B Activity | Mouse | 50 mg/kg; i.p.; daily for 30 days | Significant reduction in tumor cathepsin B activity. | [6] |

| Tumor Regression | RIP1-Tag2 mouse model of pancreatic islet cell tumorigenesis | 50 mg/kg; i.p.; twice daily for 4 weeks | Led to tumor regression. | [6] |

| Tumor Burden | MMTV-PyMT-transgenic mouse model of mammary cancer | 50 mg/kg; i.p.; daily from 63 to 98 days | Significant delay in the increase of tumor burden during the first 2 weeks of treatment. | [6] |

Experimental Protocols

Synthesis of this compound

An efficient, multi-gram scale synthesis of this compound has been developed, making it more accessible for in-depth in vivo studies. The key steps involve the use of a crystalline nitrophenyl ester as an ethyl (2S,3S)-(+)-2,3-epoxysuccinate synthon. This improved method requires minimal column chromatography.[7]

A detailed, step-by-step synthesis protocol can be found in the supplementary information of Chehade et al., Synthesis 2005.[7]

In Vitro Inhibition of Cathepsin Activity

Objective: To assess the inhibitory effect of this compound on cathepsin activity in cell lysates.

Materials:

-

Cell lines of interest

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsins B and L)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and EDTA)

-

96-well black microplate

-

Fluorometer

Protocol:

-

Cell Lysis: Culture cells to the desired confluency. Lyse the cells on ice using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Inhibitor Treatment: Dilute the cell lysates to a standardized protein concentration in the assay buffer. Add varying concentrations of this compound (or DMSO as a vehicle control) to the lysates and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibition.

-

Activity Assay: Add the fluorogenic cathepsin substrate to each well of a 96-well plate.

-

Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of substrate cleavage (proportional to enzyme activity). Plot the enzyme activity against the this compound concentration to determine the IC50 value.

In Vivo Inhibition of Cathepsin Activity

Objective: To evaluate the effect of this compound on cathepsin activity in a preclinical animal model.

Materials:

-

Animal model (e.g., tumor-bearing mice)

-

This compound formulation for in vivo administration

-

Surgical tools for tissue collection

-

Tissue homogenization buffer

-

Fluorogenic cathepsin substrate

-

Protein quantification assay

-

Fluorometer

Protocol:

-

Animal Dosing: Administer this compound to the animals at the desired dose and schedule (e.g., 50 mg/kg, intraperitoneal injection, daily).[6] A control group should receive the vehicle.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect the tissues of interest (e.g., tumors, liver).

-

Tissue Homogenization: Homogenize the tissues in a suitable buffer to prepare lysates.

-

Protein Quantification: Determine the protein concentration of the tissue lysates.

-

Activity Assay: Perform the cathepsin activity assay on the tissue lysates as described in the in vitro protocol.

-

Data Analysis: Compare the cathepsin activity in tissues from this compound-treated animals to that of the control group to determine the extent of in vivo inhibition.

Signaling Pathways and Cellular Processes Influenced by Cathepsin Inhibition

Inhibition of lysosomal cysteine proteases by this compound can impact a multitude of cellular signaling pathways and processes. Lysosomal proteases are not only involved in bulk protein degradation but also in more specific functions such as antigen presentation, prohormone processing, and the regulation of cell death pathways.[4][9] For instance, cathepsins are known to be involved in the processing of antigens for presentation on MHC class II molecules.[4] Furthermore, the release of lysosomal proteases into the cytoplasm can trigger apoptosis. By inhibiting these enzymes, this compound can modulate these critical cellular events.

Conclusion

This compound is an invaluable tool for researchers studying the multifaceted roles of lysosomal cysteine cathepsins. Its cell permeability and irreversible inhibitory mechanism allow for robust in vitro and in vivo investigations. This guide provides a foundational understanding and practical protocols for utilizing this compound to dissect the contributions of these critical proteases to health and disease, with significant implications for drug development in oncology and other therapeutic areas.

References

- 1. Lysosomal cysteine proteases: structure, function and inhibition of cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysosomal Proteases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific functions of lysosomal proteases in endocytic and autophagic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. NEW EMBO MEMBER’S REVIEW: Lysosomal cysteine proteases: facts and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. med.stanford.edu [med.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. Lysosomal protease deficiency or substrate overload induces an oxidative-stress mediated STAT3-dependent pathway of lysosomal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

JPM-OEt Protocol for In Vitro Cell Culture Experiments: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing JPM-OEt, a potent, broad-spectrum, and irreversible inhibitor of cysteine cathepsins, in various in vitro cell culture experiments. This compound's ability to covalently bind to the active site of cathepsins makes it a valuable tool for investigating the role of these proteases in cancer progression and other pathological conditions.

Mechanism of Action

This compound is a cell-permeable small molecule that targets and irreversibly inhibits the activity of several members of the cysteine cathepsin family, including cathepsin B and L.[1] These proteases are often overexpressed in tumors and are implicated in processes such as extracellular matrix degradation, invasion, and angiogenesis. By inhibiting these enzymes, this compound is expected to modulate signaling pathways that control cell survival, proliferation, and migration.

Data Presentation

| Parameter | Value | Cell Lines | Notes |

| Stock Solution | 10-50 mM in DMSO | N/A | Store at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] |

| Working Concentration Range (for initial testing) | 1 - 50 µM | Various Cancer Cell Lines | The optimal concentration is cell-line dependent and should be determined experimentally. |

| IC50 (general estimate for similar compounds) | 10 - 50 µM | Various Cancer Cell Lines | This is an estimated range based on publicly available data for other cathepsin inhibitors and should be experimentally verified for this compound.[2] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free culture medium

-

Complete culture medium (as a chemoattractant)

-

This compound

-

DMSO (vehicle control)

-

Boyden chamber inserts (8 µm pore size is suitable for most cancer cells)

-

24-well plates

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

Culture cancer cells to 80-90% confluency.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Pre-treat the cell suspension with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1 hour at 37°C.

-

Add 500 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

-

Place the Boyden chamber insert into the well.

-

Add 200 µL of the pre-treated cell suspension to the upper chamber of the insert.

-

Incubate for 12-24 hours at 37°C.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 15 minutes.

-

Gently wash the inserts with water.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the different treatment groups.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is to investigate the effect of this compound on key signaling proteins involved in cell survival and proliferation, such as those in the MAPK and PI3K/Akt pathways.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cathepsin B, anti-cathepsin L, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations (e.g., determined from the viability assay) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

Caption: Mechanism of this compound Action.

Caption: In Vitro Experimental Workflow.

Caption: this compound's Impact on Signaling.

References

Application Notes and Protocols for in vivo Administration and Dosing of JPM-OEt in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration and dosing of JPM-OEt, a broad-spectrum, irreversible inhibitor of cysteine cathepsins, in mouse models. The following protocols and data have been compiled from various scientific literature sources to aid in the design and execution of pre-clinical studies.

Overview of this compound

This compound is a cell-permeable small molecule inhibitor that targets multiple members of the cathepsin family of proteases. These enzymes are often upregulated in various cancers and are implicated in tumor progression, invasion, and metastasis. By inhibiting cathepsin activity, this compound has been shown to exert anti-tumor effects in several mouse models of cancer.

Quantitative Data Summary

The following tables summarize the dosing regimens and reported effects of this compound in various in vivo mouse studies.

Table 1: Summary of in vivo Dosing Regimens for this compound in Mice

| Mouse Model | Dosage | Route of Administration | Dosing Schedule | Duration | Reported Outcome |

| Pancreatic Islet Cell Tumorigenesis (RIP1-Tag2) | 50 mg/kg | Intraperitoneal (i.p.) | Twice daily | 4 weeks | Tumor regression. |

| Pancreatic Islet Cell Tumorigenesis (RIP1-Tag2) | 50 mg/kg | Intraperitoneal (i.p.) | Daily | 30 days | Significant reduction in tumor cathepsin B activity. |

| Transgenic Mouse Model | 50 mg/kg | Intraperitoneal (i.p.) | Daily | From 63 to 98 days | Significant delay in the increase of tumor burden during the first 2 weeks of treatment. |

Table 2: Representative Pharmacokinetic Parameters of Small Molecule Inhibitors in Mice

No specific pharmacokinetic data (Cmax, T1/2, AUC) for this compound in mice was identified in the public domain. The following table provides a representative range of pharmacokinetic parameters for other small molecule anti-cancer drugs in mice to serve as a general reference.

| Parameter | Unit | Representative Value Range | Description |

| Cmax | ng/mL or µM | 100 - 5000 | Maximum plasma concentration after administration. |

| T1/2 | hours | 1 - 8 | The time required for the concentration of the drug to be reduced by half. |

| AUC | ngh/mL or µMh | 500 - 20000 | Area under the plasma concentration-time curve, representing total drug exposure. |

Experimental Protocols

Preparation of this compound Formulation for in vivo Administration

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil, sterile

-

or 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline, sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Protocol for Corn Oil Formulation:

-

Prepare a stock solution of this compound in DMSO. For example, to create a 62.5 mg/mL stock solution, dissolve the appropriate amount of this compound in sterile DMSO.

-

To prepare the working solution for injection, dilute the DMSO stock solution in corn oil. For a final concentration of 6.25 mg/mL, add 100 µL of the 62.5 mg/mL DMSO stock solution to 900 µL of sterile corn oil.

-

Vortex the solution thoroughly to ensure it is mixed evenly. This protocol yields a clear solution.

Protocol for SBE-β-CD Formulation:

-

Prepare a stock solution of this compound in DMSO as described above.

-

To prepare the working solution, dilute the DMSO stock solution in a sterile 20% SBE-β-CD in saline solution. For a final concentration of 6.25 mg/mL, add 100 µL of the 62.5 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

-

Mix the solution thoroughly until it is clear.

Note: The choice of vehicle may depend on the specific experimental design and mouse model. It is recommended to perform a small pilot study to assess the tolerability of the chosen formulation. If the continuous dosing period exceeds half a month, the selection of the protocol should be done carefully.

Intraperitoneal (i.p.) Injection of this compound in Mice

Materials:

-

Prepared this compound formulation

-

Mouse restrainer

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (23-27 gauge)

-

70% ethanol for disinfection

Procedure:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a suitable restraint device.

-

Locate Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum (on the left side) and the bladder.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Injection:

-

Tilt the mouse's head downwards at a slight angle. This will help to move the abdominal organs away from the injection site.

-

Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.

-

Gently aspirate by pulling back the plunger slightly to ensure that the needle has not entered a blood vessel or an organ. If blood or any colored fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.

-

If there is no aspirate, slowly and steadily inject the this compound formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

-

-

Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

This compound acts as a pan-inhibitor of cysteine cathepsins. The inhibition of these proteases can have profound effects on various cellular signaling pathways that are critical for cancer progression. The following diagram illustrates the proposed downstream effects of this compound.

Caption: Proposed signaling cascade following inhibition of cysteine cathepsins by this compound.

Experimental Workflow for in vivo Efficacy Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse tumor model.

Caption: A generalized experimental workflow for an in vivo efficacy study of this compound in mice.

Application Notes and Protocols for JPM-OEt Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPM-OEt is a potent, cell-permeable, broad-spectrum inhibitor of cysteine cathepsins.[1][2][3][4] It functions by covalently binding to the active site of these proteases, leading to their irreversible inhibition.[1][2] Cysteine cathepsins are implicated in a variety of pathological processes, including cancer progression and metastasis, making this compound a valuable tool for in vitro and in vivo research in this area.[5][6] This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), ensuring optimal solubility and stability for experimental use.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Molecular Weight | 392.45 g/mol | [1][7][8] |

| CAS Number | 262381-84-0 | [1][2][3] |

| Appearance | White to off-white solid | [1][2] |

| Solubility in DMSO | 125 mg/mL (318.51 mM) | [1] |

Stock Solution Preparation Guide

The following table provides the required mass of this compound to prepare stock solutions of common concentrations.

| Desired Concentration | Volume of DMSO | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |

| 1 mM | As required | 0.392 mg | 1.962 mg | 3.924 mg |

| 5 mM | As required | 1.962 mg | 9.81 mg | 19.62 mg |

| 10 mM | As required | 3.924 mg | 19.62 mg | 39.24 mg |

| 50 mM | As required | 19.62 mg | 98.1 mg | 196.2 mg |

| 100 mM | As required | 39.24 mg | 196.2 mg | 392.4 mg |

Experimental Protocols

Materials

-

This compound solid powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)[1]

-

Sterile pipette tips

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

-

Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound vial to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out 3.92 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use a fresh, unopened bottle of DMSO or a properly stored anhydrous grade, as DMSO is hygroscopic and absorbed water can affect solubility.[1]

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect the stock solution from light.[1]

Working Solution Preparation

When preparing a working solution for cell culture experiments, it is important to minimize the final concentration of DMSO, as it can be toxic to cells.[9] Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[9]

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

-

Mixing: Gently mix the working solution by pipetting or inverting the tube.

-

Application: Add the final working solution to your cell culture. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualization

This compound Mechanism of Action

This compound acts as an irreversible inhibitor of cysteine cathepsins. These enzymes are often upregulated in cancer cells and contribute to the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. The following diagram illustrates this inhibitory action.

Caption: this compound inhibits cysteine cathepsins, preventing ECM degradation and tumor metastasis.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a this compound stock solution.

Caption: Workflow for preparing a this compound stock solution in DMSO.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | inhibitor/agonist | CAS 262381-84-0 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. med.stanford.edu [med.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. shop.bio-connect.nl [shop.bio-connect.nl]

- 8. This compound supplier | CAS No: 262381-84-0 | AOBIOUS [aobious.com]

- 9. lifetein.com [lifetein.com]

Application Notes and Protocols for Intraperitoneal Administration

Disclaimer: The following information is intended for research purposes only by qualified professionals. It is crucial to adhere to all applicable institutional and national guidelines for animal care and use.

Important Correction: The Role of JPM-OEt

Initial research indicates a discrepancy in the classification of this compound. This compound is not a TRPM8 (Transient Receptor Potential Melastatin 8) antagonist. Instead, this compound is well-documented as a broad-spectrum, irreversible inhibitor of cysteine cathepsins.[1][2] It functions as a cell-permeable activity-based probe that covalently modifies the active-site sulfhydryl group of papain family cysteine proteases.[2][3]

Given this crucial distinction, this document will provide two separate protocols:

-

Section 2: A specific protocol for the intraperitoneal (IP) administration of This compound as a cysteine cathepsin inhibitor , based on published in vivo studies.

-

Section 3: A general protocol for the IP administration of a representative small molecule TRPM8 antagonist , as originally requested, to guide research in that area.

This compound: Cysteine Cathepsin Inhibitor

Background

This compound is the ethyl ester form of JPM-565, a synthetic analog of the natural product E-64.[2] Its ester modification enhances cell permeability, making it an effective probe and inhibitor for in vivo studies targeting cysteine proteases like cathepsin B.[1][3] It has been utilized in preclinical cancer models to investigate the role of cathepsins in tumor progression and metastasis.[1]

Quantitative Data Summary

The following table summarizes dosing information for this compound from preclinical studies using intraperitoneal injection.

| Compound | Model | Dosing Regimen | Key Finding | Reference |

| This compound | RIP1-Tag2 Mouse Model (Pancreatic Islet Cell Tumorigenesis) | 50 mg/kg; i.p.; twice daily for 4 weeks | Led to tumor regression. | [1] |

| This compound | MMTV-PyMT Mouse Model (Mammary Cancer) | 50 mg/kg; i.p.; daily from 63 to 98 days | Delayed the increase in tumor burden during the first 2 weeks. | [1] |

| This compound | Breast Cancer Bone Metastasis Model | 50 mg/kg; i.p.; daily for 30 days | Significantly reduced tumor cathepsin B activity. | [1] |

Signaling Pathway and Mechanism of Action

This compound acts as an irreversible covalent inhibitor of cysteine cathepsins. The diagram below illustrates its mechanism.

Caption: Mechanism of this compound covalent inhibition of cysteine cathepsins.

Detailed Intraperitoneal Injection Protocol for this compound

This protocol is based on the 50 mg/kg dose cited in literature.[1] Researchers must adapt the formulation and final volume based on the specific animal model and institutional guidelines.

2.4.1. Materials

-

This compound

-

Vehicle solution (e.g., DMSO, Saline, Polyethylene glycol)

-

Sterile 1 mL syringes

-

Sterile needles (25-27 gauge)[4]

-

70% Isopropyl alcohol wipes

-

Calibrated animal scale

-

Appropriate PPE (lab coat, gloves, safety glasses)

2.4.2. Reagent Preparation (Example Formulation)

-

Objective: Prepare a 5 mg/mL stock solution for dosing a ~25g mouse at 50 mg/kg.

-

Calculation:

-

Dose = 50 mg/kg

-

Mouse weight = 0.025 kg

-

Total drug needed per mouse = 50 mg/kg * 0.025 kg = 1.25 mg

-

Injection volume should be ~10 mL/kg.[4] For a 25g mouse, this is ~250 µL.

-

Required concentration = 1.25 mg / 0.250 mL = 5 mg/mL.

-

-

Procedure:

-

This compound is typically soluble in organic solvents like DMSO.

-

To prepare a vehicle suitable for IP injection, first dissolve this compound in a minimal amount of DMSO.

-

Subsequently, dilute with a suitable vehicle like saline or a mixture of PEG-400 and saline to the final concentration. Note: The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Warm the final solution to body temperature (~37°C) before injection to minimize discomfort.[4]

-

2.4.3. Animal Handling and Injection Procedure

-

Acclimatization: Allow animals to acclimate to the facility and handling for at least one week prior to the experiment.

-

Weighing: Weigh the animal immediately before injection to calculate the precise volume.

-

Restraint: Manually restrain the mouse, ensuring a firm but gentle grip that exposes the abdomen.

-

Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.[4]

-

Injection:

-

Insert the needle at a 15-30 degree angle.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

-

Depress the plunger smoothly to administer the full volume.

-

Withdraw the needle at the same angle of insertion.

-

-

Post-Injection Monitoring: Return the animal to its cage and monitor for at least 15-30 minutes for any adverse reactions (e.g., distress, lethargy, abdominal swelling).

Experimental Workflow Diagram

Caption: General workflow for an in vivo study using this compound.

Small Molecule TRPM8 Antagonist

Background

TRPM8 is a non-selective cation channel activated by cold temperatures (<28°C) and cooling agents like menthol and icilin.[5][6] It is expressed in a subset of sensory neurons and is implicated in the sensation of cold and in pathological cold hypersensitivity associated with neuropathic pain.[7][8] TRPM8 antagonists are being investigated as potential therapeutics for pain and other conditions.[6] A common challenge with systemic TRPM8 antagonists is their potential to cause hypothermia.[5][9]

Quantitative Data Summary

The following table summarizes dosing information for representative TRPM8 antagonists from preclinical studies.

| Compound | Model | Route | Dosing Range | Key Finding | Reference |

| VBJ103 | Oxaliplatin-induced Cold Hyperalgesia (Mouse) | i.p. | 3, 10, 30 mg/kg | Dose-dependently decreased core body temperature. | [9][10] |

| VBJ103 | Oxaliplatin-induced Cold Hyperalgesia (Mouse) | s.c. | 3, 10, 30 mg/kg | Attenuated cold hypersensitivity. | [9][10] |

| M8-An | Spinal Nerve Ligation (Rat) | i.p. | 30, 100 mg/kg | Transiently decreased core body temperature. | [8][11] |

| RGM8-51 | Chronic Constriction Injury (Mouse) | i.p. | Not specified, but effective | Dose-dependently inhibited cold hypersensitivity. | [7] |

| Compound 31a | Icilin-induced Wet Dog Shakes (Mouse) | i.p. | 11.5 mg/kg | Showed significant target coverage. | [12] |

Signaling Pathway and Mechanism of Action

TRPM8 antagonists block the channel pore, preventing the influx of cations (Na⁺, Ca²⁺) that is normally triggered by cold or chemical agonists.

Caption: Simplified signaling pathway of TRPM8 activation and antagonism.

General Intraperitoneal Injection Protocol for a TRPM8 Antagonist

This protocol is a general guideline. The specific vehicle and dose must be optimized for the compound of interest based on its solubility and potency.

3.4.1. Materials

-

TRPM8 antagonist compound

-

Vehicle solution (see below)

-

Sterile syringes and needles (25-27 gauge)

-

70% Isopropyl alcohol wipes

-

Calibrated animal scale

-

Method for monitoring core body temperature (e.g., rectal probe, telemetry)

3.4.2. Reagent Preparation (Vehicle Selection) Poorly soluble small molecules often require a multi-component vehicle system. A common formulation strategy is:

-

Dissolve the compound in an organic solvent like DMSO or N,N-Dimethylacetamide (DMA) .[13]

-

Add a solubilizing agent such as PEG-400 , Propylene glycol (PG) , or a surfactant like Tween-80 .[13]

-

Bring to the final volume with a physiological solution like saline or 5% dextrose in water (D5W) .[13]

Example Vehicle: A vehicle composed of 20% DMA, 40% PG, and 40% PEG-400 (DPP) has been shown to be effective for solubilizing poorly soluble compounds for intravenous administration and can be adapted for IP use.[13] For IP injections, a common vehicle might be 5-10% DMSO, 10% Tween-80, and 80-85% saline.

Procedure:

-

Determine the target dose (e.g., 10 mg/kg) and desired injection volume (e.g., 10 mL/kg).

-

Calculate the required final concentration of the drug in the vehicle.

-

Prepare the vehicle by mixing the components, ensuring clarity.

-

Add the TRPM8 antagonist and use a vortex or sonicator to facilitate dissolution.

-

Warm the final formulation to body temperature before injection.

3.4.3. Animal Handling and Injection Procedure

-

Follow the same procedure for animal restraint and injection location as described in Section 2.4.3.

-

Crucial Addition: Due to the known effects of TRPM8 antagonists on thermoregulation, it is essential to measure the animal's baseline core body temperature before injection.

-

Administer the vehicle or compound via IP injection.

-

Post-Injection Monitoring:

-

Immediately after injection, place the animal in a clean cage.

-

Monitor for any acute adverse reactions.

-

Monitor core body temperature at regular intervals (e.g., 30, 60, 120, 240 minutes post-injection) to assess for hypothermia.[11]

-

Conduct behavioral assays (e.g., cold plantar test) at the predetermined time points based on the compound's expected pharmacokinetics.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. med.stanford.edu [med.stanford.edu]

- 3. researchgate.net [researchgate.net]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel TRPM8 antagonist attenuates cold hypersensitivity after peripheral nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subcutaneous administration of a novel TRPM8 antagonist reverses cold hypersensitivity while attenuating the drop in core body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Subcutaneous administration of a novel TRPM8 antagonist reverses cold hypersensitivity while attenuating the drop in core body temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: JPM-OEt in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPM-OEt is a potent, broad-spectrum, and irreversible inhibitor of cysteine cathepsins.[1] These proteases are often overexpressed in various malignancies and are implicated in tumor progression, invasion, and metastasis. By inhibiting cathepsin activity, this compound has demonstrated standalone anti-tumor effects in preclinical models of pancreatic and breast cancer.[1] Emerging evidence suggests that combining this compound with conventional chemotherapy agents can lead to synergistic anti-cancer activity, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This document provides a detailed overview of the preclinical findings, potential mechanisms of action, and experimental protocols for investigating this compound in combination with chemotherapy.

Preclinical Data Summary

The combination of this compound with the alkylating agent cyclophosphamide has shown significant enhancement of anti-tumor efficacy in a mouse model of pancreatic islet cell tumorigenesis. This combination has been reported to lead to tumor regression and increased overall survival. While specific quantitative data from peer-reviewed literature is limited, the available information underscores the potential of this compound to sensitize cancer cells to chemotherapeutic agents.

Table 1: Summary of Preclinical In Vivo Data for this compound

| Cancer Model | Treatment Regimen | Key Findings | Reference |

| Pancreatic Islet Cell Tumorigenesis (RIP1-Tag2 mice) | This compound (50 mg/kg; i.p.; twice daily for 4 weeks) | Led to tumor regression. | [1] |

| Pancreatic Islet Cell Tumorigenesis (RIP1-Tag2 mice) | This compound (50 mg/kg; i.p.; daily for 30 days) | Significantly reduced tumor cathepsin B activity. | [1] |

| Mammary Cancer (MMTV-PyMT transgenic mice) | This compound (50 mg/kg; i.p.; daily from 63 to 98 days) | Caused a significant delay in the increase of tumor burden during the first 2 weeks of treatment. | [1] |

Mechanism of Action: Synergistic Effects

The primary mechanism of this compound is the irreversible inhibition of cysteine cathepsins. The synergistic effect with chemotherapy is thought to arise from a multi-faceted impact on tumor biology.

-

Inhibition of Pro-survival Signaling: Cysteine cathepsins are involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis. Furthermore, they can modulate signaling pathways that promote cell survival and proliferation. By inhibiting these enzymes, this compound can disrupt these pro-survival mechanisms, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy.

-

Induction of Apoptosis: Chemotherapy agents primarily induce cancer cell death through apoptosis. This compound, by altering the tumor microenvironment and intracellular signaling, may lower the threshold for apoptosis induction. The combination therapy could lead to enhanced activation of key apoptotic mediators like caspases.

-

Overcoming Drug Resistance: Cathepsins have been implicated in the development of resistance to certain chemotherapeutic drugs. By inhibiting cathepsin activity, this compound may help to circumvent these resistance mechanisms.

Signaling Pathways

The combination of this compound and chemotherapy likely impacts multiple signaling pathways involved in cancer progression and cell death.

Caption: Proposed synergistic mechanism of this compound and chemotherapy.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound in combination with a chemotherapeutic agent.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel; stock solution in appropriate solvent)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment:

-

Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.

-

For single-agent treatments, add 100 µL of the diluted drug to the respective wells.

-

For combination treatments, add 50 µL of each diluted drug to the wells.

-

Include vehicle control wells (containing the same concentration of DMSO or other solvent as the highest drug concentration).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for each agent alone and in combination using software like GraphPad Prism.

-

Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Apoptosis Analysis by Western Blot

This protocol is for detecting changes in the expression of key apoptosis-related proteins following combination treatment.

Materials:

-

Cancer cells treated as described in the cytotoxicity assay (in 6-well plates)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[2][3][4]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Caption: Western blot workflow for apoptosis marker analysis.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and chemotherapy combinations.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

This compound

-

Chemotherapy agent

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination).

-

Treatment Administration:

-

Administer this compound (e.g., 50 mg/kg, i.p., daily).[1]

-

Administer the chemotherapeutic agent according to established protocols (e.g., cyclophosphamide, 50 mg/kg, i.p., once weekly).

-

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group. Perform statistical analysis to determine the significance of the combination therapy compared to single-agent treatments.

Conclusion